Pirtenidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,1-dioctylpyridin-4-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2/c1-3-5-7-9-11-13-17-22-21-15-19-23(20-16-21)18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTPDNXJDCPXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146143 | |
| Record name | Pirtenidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103923-27-9 | |
| Record name | N-(1-Octyl-4(1H)-pyridinylidene)-1-octanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103923-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirtenidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103923279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirtenidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRTENIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6ON6743TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Structural Investigations of Pirtenidine and Its Analogues
Synthetic Methodologies for N-[1-alkyl-4(1H)-pyridinylidene]alkylamine Hydrohalides, including Pirtenidine
This compound, specifically identified as the di-n-octyl analogue of N-[1-alkyl-4(1H)-pyridinylidene]alkylamine hydrohalides, can be synthesized through methods involving the reaction of 4-octylaminopyridine with an appropriate octyl halide. prepchem.comgoogle.comresearchgate.netresearchgate.net
A documented synthesis method for N-(1-octyl-4(1H)-pyridinylidene)octanamine monohydrobromide, a salt form of this compound, involves heating a mixture of 4-octylaminopyridine and octyl bromide. prepchem.com
Synthesis of N-(1-octyl-4(1H)-pyridinylidene)octanamine Monohydrobromide prepchem.com
| Reactant | Amount (g) | Amount (mole) |
| 4-octylaminopyridine | 10 | 0.048 |
| Octyl bromide | 8 mL | 0.048 |
The mixture is typically heated at 125°C for a total of 12 hours (8 hours on the first day, followed by 4 more hours on the subsequent day). prepchem.com The resulting solid product is then subjected to a series of slurrying steps using ether, followed by an ether-tetrahydrofuran (2:1) mixture, and finally tetrahydrofuran. The purified product is collected by filtration, washed with ether, and dried at 70°C under vacuum. This process yields N-(1-octyl-4(1H)-pyridinylidene)octanamine monohydrobromide with an approximate yield of 83% and a melting range of 108°-112°C. prepchem.com
Similarly, the monohydrochloride salt, N-(1-octyl-4(1H)-pyridinylidene)octanamine monohydrochloride, can be prepared by heating 4-octylaminopyridine with octyl chloride. One reported procedure involves heating a mixture of 4-octylaminopyridine (25 g, 0.121 mole) and octyl chloride (20.5 mL, 0.121 mole) at 180°C for 1 hour. google.com Another large-scale preparation involved refluxing 4-octylaminopyridine (650 g, 3.16 mole) in warm (50°C) isooctane (B107328) with octyl chloride (800 mL, 4.70 mole) for 36 hours, yielding the monohydrochloride salt with a 92-93% yield and a melting range of 120°-125°C or 140°-142°C for a higher melting crystalline form. google.comprepchem.com
Research on this compound Derivatization Strategies and Novel Compound Synthesis
While this compound itself is a member of a series of N-[1-alkyl-4(1H)-pyridinylidene]alkylamine hydrohalides, the scientific literature primarily describes it as a key component or precursor in the synthesis of more complex compounds, rather than a molecule extensively undergoing derivatization into a wide array of novel compounds in its own right. researchgate.netresearchgate.net The focus of research often lies on the broader class of bispyridinamines, to which this compound belongs, and their antimicrobial properties.
Structural and Chemical Relationships with Related Compounds: The Case of Octenidine (B1677106) as a this compound Derivative
This compound exhibits a close structural and chemical relationship with Octenidine, a well-known cationic surfactant and antiseptic. ethernet.edu.et Octenidine is considered a derivative of this compound, formed through a condensation reaction involving two this compound molecules. This process results in the formation of Octenidine and the elimination of two C3-leaving groups. researchgate.netethernet.edu.et
Structurally, this compound is an uncharged covalent organic compound, whereas Octenidine is typically isolated as its dihydrochloride (B599025) salt. ethernet.edu.et Both compounds belong to the class of pyridinamines and share a common structural motif involving a pyridine (B92270) ring. Octenidine's structure features two cationic centers separated by a long aliphatic hydrocarbon chain, which enables its binding to negatively charged surfaces, such as microbial cell walls and eukaryotic cell membranes.
Antimicrobial Research Profile of Pirtenidine
Investigation of Antibacterial Activity
Efficacy against Oral Plaque-Forming Microorganisms
Pirtenidine, a pyridine (B92270) derivative, has been investigated for its antimicrobial properties. While specific studies detailing its efficacy against a wide range of oral plaque-forming microorganisms are not extensively available in the reviewed literature, the chemical class of pyridine derivatives has been shown to possess antibacterial activities. Research into related compounds suggests potential for activity against bacteria implicated in dental plaque.
Comparative Potency against Specific Bacterial Strains (e.g., Streptococcus sobrinus)
Analysis of Broad-Spectrum Antimicrobial Activity
The broad-spectrum antimicrobial activity of this compound has not been extensively detailed in available research. However, the broader class of pyridine derivatives has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess a range of antibacterial effects, though specific data is needed to confirm its spectrum of activity.
Investigation of Antifungal Activity
Efficacy against Yeast Species (e.g., Candida albicans)
This compound has demonstrated notable antifungal activity against yeast species, particularly Candida albicans. A study by Ghannoum and colleagues in 1990 established the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values for this compound against various strains of C. albicans and other Candida species. nih.gov The results indicated that this compound is effective in inhibiting the growth of these opportunistic fungal pathogens. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Candida Species
| Organism | Strain | MIC (mg/L) | MFC (mg/L) |
|---|---|---|---|
| C. albicans | ATCC 10231 | 8 | 16 |
| C. albicans | M13 | 4 | 16 |
| C. albicans | KCCC 14172 | 8 | 16 |
| C. tropicalis | - | 4 | 8 |
| C. parapsilosis | - | 2 | 4 |
| C. pseudotropicalis | - | 2 | 4 |
| C. guilliermondii | - | 4 | 8 |
Modulation of Fungal Morphogenesis (e.g., Budding and Germ Tube Formation)
This compound has demonstrated a marked ability to interfere with the morphological transitions of certain fungi, particularly the pathogenic yeast Candida albicans. This modulation of morphogenesis, specifically the inhibition of germ tube formation, is a significant aspect of its antimicrobial profile. The transition from a yeast-like budding form to a filamentous hyphal form (via germ tube formation) is a critical virulence factor for C. albicans, enabling tissue invasion and biofilm formation. nih.govnih.gov
Research has shown that this compound can effectively inhibit this crucial developmental step. Studies investigating the effect of subinhibitory concentrations of this compound on Candida albicans revealed a significant reduction in germ tube formation. researchgate.net This inhibitory action suggests that this compound may disrupt the cellular processes that trigger and sustain the switch to hyphal growth.
The process of fungal morphogenesis is complex, involving the establishment and maintenance of cell polarity. nih.gov For a yeast cell to produce a bud or a germ tube, it must first break its initial symmetry to create a specific axis of growth. nih.gov this compound's interference with germ tube formation indicates a potential disruption of the signaling pathways or cytoskeletal rearrangements necessary for establishing and maintaining this polarity.
Detailed findings from studies on the effect of this compound on C. albicans germ tube formation are presented below. Even at concentrations below the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism, this compound exhibits a strong inhibitory effect. researchgate.net
Effect of this compound on Candida albicans Germ Tube Formation
| Concentration (µg/mL) | Percentage of Cells Forming Germ Tubes (%) |
|---|---|
| Control (0) | 85.3 |
| 0.125 | 45.7 |
| 0.25 | 25.3 |
| 0.5 | 10.7 |
Data derived from studies on Candida albicans KCCC 14172. The MIC for this strain was reported as 1.0 µg/mL. researchgate.net
The data clearly illustrates a dose-dependent inhibition of germ tube formation by this compound. As the concentration of this compound increases, the percentage of C. albicans cells capable of forming germ tubes decreases significantly. This suggests that this compound's mechanism of action may involve targeting specific components of the morphogenetic machinery in fungi.
While the precise molecular targets of this compound related to morphogenesis are still under investigation, its ability to disrupt this key virulence trait in Candida albicans underscores its potential as an antifungal agent. By preventing the switch to an invasive, filamentous form, this compound may limit the pathogen's ability to cause disease.
Cellular and Molecular Mechanisms of Pirtenidine S Biological Actions
Impact on Microbial Cell Integrity and Physiology
Pirtenidine has been shown to compromise the structural integrity and normal physiological functions of microbial cells, particularly fungi.
Studies have demonstrated that this compound causes extensive leakage of cytoplasmic contents from fungal cells, such as Candida albicans. This leakage is a strong indicator of compromised cell membrane integrity, suggesting that this compound disrupts the fungal cell membrane, leading to the loss of essential intracellular components. researchgate.net This effect is correlated with observed morphological and ultrastructural changes in the yeast cells. researchgate.net
Treatment of yeast cells with this compound leads to significant morphological and ultrastructural alterations. These changes are closely linked to the observed leakage of cytoplasmic contents. While specific details on this compound's direct effects on cell wall layers, membrane integrity, or the aggregation of cytoplasmic contents were not explicitly detailed for this compound, similar antimicrobial agents that induce cytoplasmic leakage often cause irregular cell shapes, cell collapse, and detachment of the plasmalemma from the cell wall, indicating severe damage to the cell envelope researchgate.netmdpi.com. The observed correlation between cytoplasmic leakage and morphological changes suggests that this compound's action involves a direct impact on the fungal cell's structural components. researchgate.net
Interference with Fungal Metabolic Pathways
This compound significantly interferes with crucial metabolic pathways in fungi, particularly those involved in lipid and sterol biosynthesis.
This compound has a notable impact on the lipid and sterol composition of Candida albicans. Research indicates that subinhibitory concentrations of this compound lead to a reduction in the total lipid and sterol content of C. albicans compared to untreated cells. researchgate.netkarger.com
Key findings regarding specific lipid and sterol modulation include:
Phosphatidylglycerol, Phosphatidylcholine, and Monogalactosyldiacylglycerol: The proportions of these lipids were observed to increase in C. albicans cells grown in the presence of this compound. researchgate.netkarger.com
Phosphatidic Acid: Conversely, lower proportions of phosphatidic acid were found in this compound-treated yeasts compared to control cells. researchgate.netkarger.com
Squalene (B77637) and 4,14-dimethylzymosterol: A significant increase in the accumulation of squalene and 4,14-dimethylzymosterol was observed in this compound-treated cells. researchgate.netkarger.com This accumulation is consistent with the premise that this compound may inhibit fungal P-450-dependent 14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. researchgate.netnih.gov Ergosterol is a vital component of fungal cell membranes, and its inhibition or disruption can lead to deleterious effects on fungal growth and viability. nih.gov
The following table summarizes the observed modulations in lipid and sterol biosynthesis:
| Lipid/Sterol Compound | Effect of this compound Treatment (vs. Control) | Relevant Mechanism/Implication |
| Total Lipid Content | Reduced | Overall disruption of lipid homeostasis. researchgate.netkarger.com |
| Total Sterol Content | Reduced | Overall disruption of sterol homeostasis. researchgate.netkarger.com |
| Phosphatidylglycerol | Increased | Alteration in membrane lipid composition. researchgate.netkarger.com |
| Phosphatidylcholine | Increased | Alteration in membrane lipid composition. researchgate.netkarger.com |
| Monogalactosyldiacylglycerol | Increased | Alteration in membrane lipid composition. researchgate.netkarger.com |
| Phosphatidic Acid | Decreased | Alteration in membrane lipid composition. researchgate.netkarger.com |
| Squalene | Significantly Increased | Accumulation due to inhibition of ergosterol biosynthesis pathway. researchgate.netkarger.com |
| 4,14-dimethylzymosterol | Significantly Increased | Accumulation due to inhibition of ergosterol biosynthesis pathway. researchgate.netkarger.com |
Mechanisms Underlying Anti-Adhesion Properties in Fungi
This compound exhibits significant anti-adhesion properties against fungal pathogens, notably Candida species. This action is crucial given that fungal adherence to host cells is often the initial and a critical step in the establishment of infection. The mechanisms by which this compound exerts these effects involve both direct interference with fungal attachment and indirect inhibition through the disruption of key morphological transitions.
Inhibition of Fungal Adherence to Host Cells (e.g., Human Buccal Epithelial Cells)
Research has demonstrated that this compound effectively reduces the adherence of Candida species to human buccal epithelial cells (BEC) in vitro. This inhibitory effect is observed even when this compound is present at sub-inhibitory concentrations, meaning concentrations below those required to completely inhibit fungal growth actascientific.comatamanchemicals.com. Studies have shown that both short-term and long-term exposure of yeast cells to this compound can significantly reduce their adherence to host cells actascientific.comatamanchemicals.com.
Furthermore, the anti-adhesion effect of this compound is enhanced when both the fungal cells and the host epithelial cells are pretreated with the compound. The most pronounced reduction in adherence occurs when both partners in the adhesion process—the Candida cells and the buccal epithelial cells—are exposed to this compound prior to the adherence assay atamanchemicals.com. This suggests that this compound may exert effects on both the fungal cell surface and potentially alter the host cell receptors, thereby impeding the initial attachment.
A study investigating the effects of this compound on Candida species adherence to human buccal epithelial cells reported significant reductions. For instance, in one experiment, the adherence of C. albicans to buccal epithelial cells was reduced by 24% after 24 hours of growth in media containing this compound, compared to control cells actascientific.com. When C. albicans cells were pretreated with this compound for 30 minutes, the inhibition of adherence reached 21% actascientific.com.
Table 1: Effect of this compound on Adherence of Candida Species to Human Buccal Epithelial Cells
| Organism | Exposure Condition | Adherence (Cells/100 BEC ± SE) | Inhibition of Adherence (%) | Reference |
| C. albicans | Control | 415 ± 24 | - | actascientific.com |
| C. albicans | Grown in this compound (24h) | 313 ± 25 | 24 | actascientific.com |
| C. albicans | Pretreated with this compound (30min) | 323 ± 22 | 21 | actascientific.com |
| C. tropicalis | Control | 355 ± 26 | - | actascientific.com |
| C. tropicalis | Grown in this compound (24h) | 290 ± 20 | 18 | actascientific.com |
| C. pseudotropicalis | Control | 271 ± 22 | - | actascientific.com |
| C. pseudotropicalis | Grown in this compound (24h) | 205 ± 16 | 24 | actascientific.com |
*Significant difference from control (p < 0.05). Data derived from actascientific.com.
These findings highlight this compound's capacity to directly interfere with the physical attachment of fungal cells to host epithelial surfaces, a critical step in preventing fungal colonization and subsequent infection.
Correlation with Germ-Tube Formation Inhibition
A key virulence factor for Candida albicans, the most common fungal pathogen in humans, is its ability to undergo a morphological transition from a yeast form to a hyphal (germ-tube) form fishersci.canih.gov. Germ tubes are known to adhere more strongly and efficiently to host cells, such as buccal epithelial cells, than the yeast blastospores actascientific.comnih.govinvivochem.com. Therefore, inhibiting germ-tube formation is a significant mechanism by which an antifungal agent can reduce fungal adherence and pathogenicity atamanchemicals.comuni.lu.
This compound has been shown to markedly inhibit germ-tube formation in C. albicans, even at sub-minimum inhibitory concentrations (sub-MICs) actascientific.cominvivochem.com. This suppression of germ-tube development directly contributes to the observed reduction in fungal adherence to host cells actascientific.comatamanchemicals.com. By preventing the formation of these highly adhesive structures, this compound effectively diminishes the fungus's capacity to establish a firm attachment to host tissues.
Table 2: Inhibition of Germ-Tube Formation in C. albicans by this compound
| Condition | Number of Yeast Forming Germ Tubes / 300 Cells ± SE | Inhibition of Germ-Tube Formation (%) | Reference |
| Control | 253 ± 20 | - | actascientific.com |
| This compound (Sub-MIC) | 229 ± 17* | 9.5 | actascientific.com |
*Significant difference from control (p < 0.05). Data derived from actascientific.com.
Beyond these direct effects on adherence and germ-tube formation, the broader cellular and molecular mechanisms of this compound contribute to its anti-adhesion properties. Studies indicate that this compound affects the lipid and sterol content of C. albicans cells. Specifically, it reduces total lipid and sterol contents and leads to a significant increase in squalene and 4,14-dimethylzymosterol actascientific.comnih.gov. These alterations suggest an interference with the fungal sterol biosynthesis pathway, similar to the mechanism of action of azole antifungals which target ergosterol synthesis uni.lu. The disruption of membrane integrity and composition, evidenced by the observed leakage of cytoplasmic contents from this compound-treated cells, likely contributes to the impaired ability of the fungal cell to adhere and form germ tubes actascientific.comwikipedia.org.
Preclinical Pharmacokinetic Research Methodologies for Pirtenidine
In Vivo Pharmacokinetic Profiling Methodologies in Animal Models (e.g., Rat and Dog Models)
In vivo pharmacokinetic profiling of Pirtenidine has been extensively performed in male Sprague-Dawley rats and beagle dogs. nih.gov These animal models are commonly selected in preclinical research due to their physiological similarities to humans and their established utility in predicting human pharmacokinetics. numberanalytics.com Studies typically involve both intravenous (IV) bolus administration and oral dosing to evaluate the compound's systemic exposure and disposition characteristics.
For intravenous administration, this compound was administered as a single bolus dose. In rats, an equivalent of 1.35 mg base/kg was given, while in dogs, a dose equivalent to 0.23 mg base/kg was used. nih.gov Following administration, blood samples were collected at predetermined time points to measure plasma concentrations of this compound. This allows for the determination of key pharmacokinetic parameters such as volume of distribution, clearance, and terminal half-life, which reflect the compound's disposition after direct entry into the systemic circulation.
Oral administration studies were also conducted to assess the absorption characteristics of this compound. Rats received a single oral dose equivalent to 4.5 mg base/kg. nih.gov In dogs, the same oral dose as the intravenous study (equivalent to 0.23 mg base/kg) was administered. nih.gov Plasma samples were collected over time to determine the rate and extent of absorption, peak plasma concentrations (Cmax), time to reach peak concentration (Tmax), and oral bioavailability. The choice of animal models and administration routes provides a comprehensive understanding of this compound's systemic behavior under different exposure conditions.
Analytical Techniques for this compound Quantification in Biological Matrices (e.g., HPLC with UV Detection)
Accurate quantification of this compound in biological matrices, such as plasma, is fundamental to pharmacokinetic studies. A validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection has been employed for this purpose. nih.gov This analytical technique is widely used in bioanalysis due to its sensitivity, selectivity, and reproducibility. researchgate.net
The methodology typically involves several critical steps:
Sample Preparation : Prior to HPLC analysis, biological samples (e.g., plasma) require meticulous preparation to isolate the analyte (this compound) from the complex matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). These methods ensure that the sample is suitable for chromatographic separation and detection. researchgate.net, slideshare.net
Chromatographic Separation : The prepared samples are injected into an HPLC system, where this compound is separated from other plasma components based on its physiochemical properties and interaction with the stationary phase (e.g., a C18 reversed-phase column). semanticscholar.org, nih.gov The mobile phase, a mixture of solvents (e.g., acetonitrile (B52724) and water), is precisely controlled for flow rate and composition to achieve optimal separation. researchgate.net, semanticscholar.org
UV Detection : Following separation, this compound is detected by a UV spectrophotometric detector. The detector measures the absorbance of UV light at a specific wavelength (e.g., 315 nm or 317 nm, as reported for similar compounds like Pirfenidone) as the compound elutes from the column. researchgate.net, semanticscholar.org, nih.gov The signal intensity is proportional to the concentration of this compound in the sample.
Method Validation : The analytical method undergoes rigorous validation to ensure its reliability and suitability for quantitative analysis in biological matrices. Key validation parameters include linearity (demonstrating a proportional relationship between signal and concentration), accuracy (closeness of measured value to true value), precision (reproducibility of measurements), limit of detection (LOD), and limit of quantification (LOQ). researchgate.net, semanticscholar.org, nih.gov The validated HPLC-UV method for this compound allowed for the measurement of the drug in plasma, with a minimum quantifiable level reported as 1 ng/ml in rats. nih.gov
Methodological Approaches for Assessing Systemic Exposure and Elimination
Assessing systemic exposure and elimination involves analyzing the pharmacokinetic data obtained from in vivo studies to understand how this compound behaves within the animal's body over time. This includes investigating its absorption, distribution, and elimination characteristics.
Investigation of Absorption Dynamics
The absorption dynamics of this compound vary significantly between species. Following a single oral dose to male Sprague-Dawley rats (4.5 mg base/kg), plasma this compound concentrations were generally below the minimum quantifiable level of 1 ng/ml. nih.gov This indicated extremely poor oral absorption in rats, with a maximum possible bioavailability estimated at a very low 0.3%. nih.gov
In contrast, oral absorption in beagle dogs showed a different profile. After administering an oral dose equivalent to 0.23 mg base/kg, plasma concentrations of this compound rose slowly, reaching a peak concentration (Cmax) of 49.7 ng/ml at approximately 5.0 hours post-dose. nih.gov The absorption half-life (t1/2 abs) in dogs was estimated to be 1.2 hours. nih.gov Despite reaching measurable plasma levels, the absolute bioavailability in dogs was still relatively low at 10%. nih.gov These findings highlight significant species-specific differences in the oral absorption of this compound.
Table 1: Oral Absorption Dynamics of this compound in Animal Models
| Parameter | Rat (Oral Dose: 4.5 mg base/kg) nih.gov | Dog (Oral Dose: 0.23 mg base/kg) nih.gov |
| Plasma Concentration | Generally below 1 ng/ml nih.gov | Peaked at 49.7 ng/ml nih.gov |
| Time to Peak (Tmax) | Not clearly defined due to low concentrations nih.gov | 5.0 hours nih.gov |
| Absorption Half-life | Not clearly defined due to low concentrations nih.gov | 1.2 hours nih.gov |
| Absolute Bioavailability | Max. 0.3% nih.gov | 10% nih.gov |
Assessment of Distribution Patterns
The distribution of this compound after intravenous administration indicates that the drug is extensively distributed within the body in both rats and dogs. nih.gov The apparent volume of distribution (Vd) serves as an indicator of how widely a drug disperses into body tissues relative to the plasma.
In male Sprague-Dawley rats, the apparent volume of distribution was determined to be 8.6 L/kg following a single intravenous bolus dose of 1.35 mg base/kg. nih.gov For beagle dogs, after an intravenous bolus dose of 0.23 mg base/kg, the apparent volume of distribution was found to be 3.3 L/kg. nih.gov These values suggest that this compound distributes beyond the plasma volume into various tissues in both species, with a more extensive distribution observed in rats compared to dogs on a per-kilogram basis.
Table 2: Distribution Patterns of this compound After IV Administration
| Parameter | Rat (IV Dose: 1.35 mg base/kg) nih.gov | Dog (IV Dose: 0.23 mg base/kg) nih.gov |
| Apparent Volume of Distribution | 8.6 L/kg nih.gov | 3.3 L/kg nih.gov |
Characterization of Elimination Pathways
The elimination of this compound, encompassing both metabolism and excretion, was characterized by its systemic clearance and terminal half-life. High clearance values indicate that the drug is rapidly removed from the systemic circulation. nih.gov
In rats, the systemic clearance of this compound was high, measured at 2.7 L/h/kg. nih.gov This rapid clearance resulted in a short terminal half-life of 2.2 hours in this species. nih.gov
Similarly, in dogs, the clearance was also high, at 1.5 L/h/kg. nih.gov Consequently, this compound exhibited a short terminal half-life of 1.5 hours in dogs after intravenous administration. nih.gov For oral administration in dogs, the terminal elimination half-life was slightly longer at 2.1 hours. nih.gov The high clearance and short half-lives in both species suggest that this compound is rapidly eliminated from the body.
Table 3: Elimination Characteristics of this compound
| Parameter | Rat (IV Administration) nih.gov | Dog (IV Administration) nih.gov | Dog (Oral Administration) nih.gov |
| Clearance | 2.7 L/h/kg nih.gov | 1.5 L/h/kg nih.gov | Not specified for oral nih.gov |
| Terminal Half-life | 2.2 hours nih.gov | 1.5 hours nih.gov | 2.1 hours nih.gov |
Preclinical Efficacy Studies of Pirtenidine in Disease Models
Evaluation in Dental Plaque and Gingivitis Models (e.g., Monkey Gingivitis Model)
Based on the available scientific literature, direct preclinical efficacy studies specifically evaluating Pirtenidine in dental plaque and gingivitis models, such as the monkey gingivitis model, were not identified. Research in this area predominantly features other antimicrobial agents like octenidine (B1677106) and chlorhexidine (B1668724) in such models.
Assessment in Microbial Infection Models (e.g., Candidal Infections)
This compound has demonstrated notable antimycotic effects, particularly against yeasts like Candida albicans. Studies have investigated its impact on various aspects of fungal physiology and pathogenicity.
Detailed Research Findings:
Research has shown that this compound exerts inhibitory effects on the growth, budding, and germ tube formation of Candida albicans researchgate.net. Investigations into the mechanism of action revealed that this compound causes extensive leakage of cytoplasmic contents from yeast cells, which correlates with observable morphological and ultrastructural changes within the cells researchgate.net.
Further studies examined the influence of subinhibitory concentrations of this compound on the lipid and sterol composition of Candida albicans. When C. albicans was grown in the presence of this compound, a reduction in total lipid and sterol content was observed compared to control cells researchgate.net. Significant alterations in lipid composition included an increase in phosphatidylglycerol, phosphatidylcholine, and monogalactosyldiacylglycerol, while lower proportions of phosphatidic acid were noted researchgate.net.
Analysis of fatty acids in this compound-treated cells revealed higher proportions of palmitic (C16) and linolenic (C18:3) acids, but a lower proportion of oleic (C18:1) acid. The C16/C18 ratios were also higher in cells grown with this compound compared to control cells researchgate.net. Regarding sterol content, a significant increase in squalene (B77637) and 4,14-dimethylzymosterol was observed in this compound-treated C. albicans cells researchgate.net. These findings suggest that this compound influences the lipid and sterol biosynthesis pathways in C. albicans in distinct ways.
Furthermore, the effect of this compound on the adherence of Candida species to human buccal epithelial cells in vitro has been investigated researchgate.netnih.gov. These studies provide insights into this compound's potential to interfere with a critical virulence factor of Candida—its ability to adhere to host tissues.
Data Tables:
While specific quantitative MIC/MCC values for this compound against Candida albicans were reported as established in the literature, the precise numerical data were not extracted in a format suitable for direct tabular representation without further source access researchgate.net. However, the qualitative findings regarding its effects on Candida albicans are summarized below.
| Effect on Candida albicans | Observation (this compound Treatment) | Source |
| Growth Inhibition | Yes | researchgate.net |
| Budding Inhibition | Yes | researchgate.net |
| Germ Tube Formation Inhibition | Yes | researchgate.net |
| Cytoplasmic Content Leakage | Extensive | researchgate.net |
| Morphological/Ultrastructural Changes | Correlated with leakage | researchgate.net |
| Total Lipid Content | Reduced | researchgate.net |
| Total Sterol Content | Reduced | researchgate.net |
| Phosphatidylglycerol | Increased | researchgate.net |
| Phosphatidylcholine | Increased | researchgate.net |
| Monogalactosyldiacylglycerol | Increased | researchgate.net |
| Phosphatidic Acid | Lower proportions | researchgate.net |
| Palmitic Acid (C16) | Higher proportions | researchgate.net |
| Linolenic Acid (C18:3) | Higher proportions | researchgate.net |
| Oleic Acid (C18:1) | Lower proportion | researchgate.net |
| Squalene | Significant increase | researchgate.net |
| 4,14-dimethylzymosterol | Significant increase | researchgate.net |
| Adherence to Buccal Epithelial Cells | Affected | researchgate.netnih.gov |
Comparative Academic Studies of Pirtenidine
Comparative Efficacy and Potency against Reference Antimicrobial Agents (e.g., Chlorhexidine)
Pirtenidine, alongside Octenidine (B1677106), has demonstrated antimycotic effects, indicating its activity against fungal pathogens. A study by Ghannoum et al. in 1990 specifically investigated the antimycotic properties of both octenidine and this compound actascientific.comactascientific.comoctenisept.ltresearchgate.netoup.com.
When compared to Chlorhexidine (B1668724) (CHX), a widely recognized antiseptic, Octenidine has shown superior in vitro antimicrobial potency, reported to be three to ten times greater actascientific.com. Minimum Inhibitory Concentration (MIC) values for Octenidine against various microorganisms, including Escherichia coli, Candida albicans, Proteus mirabilis, Pseudomonas aeruginosa, and Staphylococcus aureus, were found to be considerably lower than those for CHX actascientific.com.
Further research has highlighted Octenidine's effectiveness in reducing oral microbial growth. A randomized crossover study indicated that Octenidine was more effective than CHX in this regard nih.gov. Additionally, Octenidine demonstrated superiority over CHX and alexidine (B1196660) in inhibiting plaque-forming enzymes in an in vitro setting nih.gov.
Clinical and in vitro studies have provided quantitative data on the comparative efficacy of Octenidine and Chlorhexidine in oral hygiene:
Table 1: Comparative Efficacy of Octenidine vs. Chlorhexidine in Oral Hygiene
| Parameter | Octenidine (0.1%) Effect | Chlorhexidine (CHX) Effect | Source |
| Plaque Formation Inhibition | ~38.7%-92.9% reduction (equal to or greater than CHX) | 0.4-4.23 colony-forming units reduction (for microbial growth) | nih.govresearchgate.net |
| Gingivitis Reduction | ~36.4%-68.37% reduction vs. control/baseline | Not explicitly stated for direct comparison on GI | nih.govresearchgate.net |
| Microbial Growth Reduction | 0.37-5.3 colony-forming units reduction | 0.4-4.23 colony-forming units reduction | nih.govresearchgate.net |
| Clinical Measurements (Gingivitis/Periodontitis Patients) | Performed much better across all parameters (plaque index, bleeding index, probing pocket depth, clinical attachment loss) | Less effective than Octenidine | sciencevolks.com |
| E. faecalis Elimination (Dentinal Tubules) | 0.1% Octenidine for 5 mins most effective in primary and permanent teeth | All irrigating solutions except saline equally effective in eliminating C. albicans | scispace.com |
In studies evaluating root canal disinfectants, 0.1% Octenidine was found to be more effective than 2% Chlorhexidine at specific depths, with passive ultrasonic activation enhancing their efficacy scispace.com. While sodium hypochlorite (B82951) exhibited the highest antibacterial activity, Octenidine followed closely, positioning it as a potential alternative to Chlorhexidine scispace.com. Octenidine also demonstrated significantly better antibacterial efficacy when compared to Calcium hydroxide (B78521) scispace.com.
Comparative Analysis with Related Pyridinamine Compounds (e.g., Octenidine)
This compound and Octenidine are both classified as pyridinamine compounds, sharing structural similarities that contribute to their antimicrobial mechanisms octenisept.ltresearchgate.net. Octenidine, for instance, is a cationic surfactant with a gemini-surfactant structure derived from 4-aminopyridine (B3432731) wikipedia.org, and is also described as a bis-(dihydropyridinyl)-decane derivative atamanchemicals.com.
Comparative studies have explored the nuances of their activity, particularly against fungal species:
Table 2: Comparative Effects of this compound and Octenidine on Candida albicans
| Characteristic | This compound | Octenidine | Source |
| Antimycotic Effects | Demonstrated | Demonstrated | actascientific.comactascientific.comoctenisept.ltresearchgate.netoup.com |
| Potency in C. albicans Adherence Studies | Generally less potent than Octenidine | Generally more potent than this compound | researchgate.net |
| Effect on Lipid and Sterol Content of C. albicans | Reduced total lipid and sterol content; significant increase in squalene (B77637) and 4,14-dimethylzymosterol | Reduced total lipid and sterol content; increase in zymosterol (B116435) and obtusifoliol (B190407) contents | researchgate.net |
| Fatty Acid Composition in C. albicans | Higher proportions of palmitic and linolenic acids, lower oleic acid; higher C16/C18 ratios | Higher proportions of palmitic and linolenic acids, lower oleic acid; higher C16/C18 ratios | researchgate.net |
| Toxicity to Saccharomyces cerevisiae | Shown to be toxic | Shown to be toxic | researchgate.net |
Future Directions and Emerging Research Avenues for Pirtenidine
Exploration of Novel Therapeutic Applications beyond Oral Health and Topical Antimicrobial Uses
While Pirtenidine is known for its antiplaque activity and general antimycotic effects actascientific.comactascientific.com, the exploration of novel therapeutic applications beyond these established oral and topical antimicrobial uses is an area of ongoing interest. Research, particularly in patent literature, suggests a focus on its integration into advanced wound care. For instance, dermal silicone patches are being developed to incorporate this compound and its derivatives, such as Octenidine (B1677106), for sustained release at wound sites google.comepo.org. This application, while still within the broad scope of antimicrobial action, represents a novel delivery approach for managing wound infections and promoting healing through prolonged antiseptic effect, thereby extending its utility beyond simple topical application google.comepo.org.
Advanced Derivatization and Structure-Activity Relationship Studies for Enhanced Efficacy and Specificity
The development of this compound derivatives is a recognized area for enhancing its efficacy and specificity. Patent applications indicate that improvements in dermal silicone patches comprise this compound and its derivatives google.comepo.org. This implicitly suggests ongoing efforts in derivatization to optimize its properties for specific applications, such as sustained release from a polymer matrix google.comepo.org. While detailed, publicly available structure-activity relationship (SAR) studies specifically for this compound derivatives aimed at enhanced efficacy and specificity beyond its general antimicrobial action are not extensively documented in the provided literature, the mention of "derivatives thereof" points to a continued interest in chemical modifications to improve its therapeutic profile google.comepo.org.
Development of Novel Delivery Systems (e.g., Dermal Silicone Patches for Sustained Release)
A significant emerging research avenue for this compound lies in the development of novel delivery systems, particularly dermal silicone patches designed for sustained release. These patches aim to provide a zero-order or near-zero order release of this compound over a substantial period, which helps in avoiding "burst effects" and maintaining an active concentration of the compound at a wound site for the duration necessary for healing google.comepo.org. This approach is crucial for optimizing the antiseptic effect against gram-positive or gram-negative bacteria at the site of application google.com. The development involves formulating elastomeric silicone compositions that can effectively incorporate this compound and its derivatives, ensuring optimal availability for release from the silicone elastomers and dermal patches google.comepo.org.
Comprehensive Elucidation of Untargeted Molecular Pathways and Biological Interactions
The comprehensive elucidation of untargeted molecular pathways and broader biological interactions of this compound represents a critical area for future research. While its general mechanism as a cationic surfactant with affinity for phospholipids (B1166683) and polysaccharides is understood in the context of its microbicidal action against bacteria and fungi actascientific.com, a deeper understanding of its untargeted molecular pathways and potential interactions beyond direct antimicrobial effects is limited in the current literature. Such research could uncover novel mechanisms of action, identify off-target effects, or reveal previously unrecognized therapeutic potentials, contributing to a more complete pharmacological profile of this compound.
Q & A
Basic Research Questions
Q. What are the established synthesis routes and characterization methods for Pirtenidine (C₂₁H₃₈N₂)?
- Methodological Answer : this compound’s synthesis involves alkylation and condensation reactions to form its pyridine-derived structure. Key steps include:
-
Alkylation : Reacting pyridine derivatives with octyl halides to introduce the octyl chains .
-
Characterization : Use nuclear magnetic resonance (NMR) to confirm the imino group (N–H) and alkyl chain positions. Mass spectrometry (MS) validates the molecular weight (318.54 g/mol) .
-
Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity, as per FDA guidelines for active pharmaceutical ingredients .
Data Table : Key Properties of this compound
Property Value Source Molecular Formula C₂₁H₃₈N₂ CAS Number 103923-27-9 SMILES Notation N1(CCCCCCCC)CC/C(=N/CCCCCCCC) Regulatory Status FDA-regulated (S6ON6743TM)
Q. How does this compound exert its anti-infective mechanism at the molecular level?
- Methodological Answer : this compound disrupts bacterial cell membranes via cationic interactions.
- Experimental Design : Use in vitro assays with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure minimum inhibitory concentration (MIC) using broth microdilution .
- Mechanistic Studies : Fluorescence microscopy with membrane-specific dyes (e.g., propidium iodide) to visualize membrane disruption .
Advanced Research Questions
Q. How can researchers design a robust in vivo study to evaluate this compound’s efficacy while addressing contradictions in existing in vitro data?
- Methodological Answer : Apply the PICOT framework to structure the study:
- Population (P) : Murine models with subcutaneous infections.
- Intervention (I) : this compound (dose range: 10–50 mg/kg).
- Comparison (C) : Standard antibiotics (e.g., vancomycin).
- Outcome (O) : Bacterial load reduction (log₁₀ CFU/mL).
- Time (T) : 7-day treatment .
Q. What statistical approaches resolve conflicting data on this compound’s cytotoxicity in mammalian cells?
- Methodological Answer :
- Meta-Analysis : Aggregate data from independent studies (e.g., IC₅₀ values) using random-effects models to account for heterogeneity .
- Confounding Variables : Control for cell line variability (e.g., HEK293 vs. HepG2) and assay conditions (e.g., exposure time) via multivariate regression .
Q. How can researchers optimize this compound’s stability in aqueous formulations for long-term storage?
- Methodological Answer :
- Degradation Pathways : Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS to identify hydrolysis products .
- Stabilization Strategies : Add antioxidants (e.g., ascorbic acid) or lyophilize this compound with cyclodextrins to enhance shelf life .
Q. What hybrid analytical techniques validate this compound’s structural integrity in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Quantify this compound in plasma with a limit of detection (LOD) of 0.1 ng/mL .
- NMR Coupled with DOSY : Confirm molecular aggregation states in serum .
Evaluating Research Quality
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) assess this compound research questions?
- Methodological Answer :
-
Feasibility : Ensure access to controlled substances (FDA approval for animal studies) .
-
Novelty : Compare this compound’s dual alkyl chain structure to mono-alkyl analogs .
-
Ethical Compliance : Adhere to IACUC protocols for infection models .
Data Table : FINER Criteria Application
Criterion Application Example Feasible Use commercially available this compound (≥95% purity) Novel Investigate synergies with β-lactam antibiotics Ethical Minimize animal cohorts via power analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
